molecular formula C18H25N3O5S B2820791 Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate CAS No. 2034267-12-2

Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B2820791
CAS No.: 2034267-12-2
M. Wt: 395.47
InChI Key: JVAWVAXRQMSOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate features an 8-azabicyclo[3.2.1]octane core modified with a methylsulfonyl group at the 8-position and a carbamate-linked benzyl group at the 3-position. This bicyclic scaffold is notable for its conformational rigidity, which enhances binding affinity to biological targets such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name

benzyl N-[2-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-27(24,25)21-15-7-8-16(21)10-14(9-15)20-17(22)11-19-18(23)26-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWVAXRQMSOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate generally involves a multi-step process, starting from readily available starting materials. Common synthetic routes include:

  • Step 1: : Formation of the bicyclic structure through a series of cyclization reactions.

  • Step 2: : Introduction of the methylsulfonyl group via sulfonylation reactions.

  • Step 3: : Coupling of the bicyclic intermediate with a suitable amino acid derivative to form the amino group.

  • Step 4: : Protection and deprotection steps to introduce the benzyl and carbamate groups under controlled conditions.

Reaction conditions typically involve the use of strong bases, acids, and solvents such as dichloromethane and dimethylformamide, with reactions conducted at temperatures ranging from -10°C to 80°C.

Industrial Production Methods

While the exact industrial production methods may vary, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes the use of continuous flow reactors and process analytical technology to monitor reaction progress in real-time.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen-containing functional groups.

  • Reduction: : Conversion of the carbamate group to amine under hydrogenation conditions.

  • Substitution: : Replacement of the methylsulfonyl group with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Sodium methoxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties:
One notable application of benzyl carbamates, including the compound , is in the development of anticonvulsant medications. For instance, the compound Lacosamide, which is derived from similar structural motifs, is utilized in treating epilepsy and neuropathic pain. The synthesis of Lacosamide involves intermediates that share a structural resemblance to benzyl carbamate, highlighting the relevance of this class of compounds in neuropharmacology .

Enzyme Inhibition:
Research has shown that carbamate derivatives can act as inhibitors for specific enzymes, such as Aldose Reductase (ALR2), which is implicated in diabetic complications. Benzyl carbamate derivatives have demonstrated antioxidant properties and can inhibit ALR2 effectively, suggesting potential therapeutic applications in diabetes management .

Organic Synthesis

Transcarbamation and Amidation:
Benzyl carbamate serves as a versatile starting material for transcarbamation and amidation reactions. A study detailed a method utilizing potassium carbonate to convert benzyl carbamates into amides under mild conditions, showcasing its utility in synthetic organic chemistry. This method emphasizes the compound's role as a protecting group for amines and amino acids, facilitating various transformations while maintaining high yields .

Condensation Reactions:
The compound has been involved in acid-catalyzed condensation reactions with glyoxal, revealing new pathways for synthesizing complex organic molecules. This reaction not only enhances the understanding of benzyl carbamate's reactivity but also opens avenues for creating novel compounds with potential biological activities .

Carbamate Moiety in Drug Design:
The incorporation of the carbamate functional group into drug designs has been shown to enhance biological activity significantly. For example, modifications to existing drugs by adding carbamate groups have resulted in compounds with improved potency and reduced toxicity. This trend is particularly evident in anticancer agents where the addition of carbamate moieties has led to substantial increases in efficacy .

Stability and Membrane Permeability:
Carbamates are recognized for their chemical stability and ability to permeate cell membranes effectively. This characteristic makes them attractive candidates for drug development, as they can improve the pharmacokinetic profiles of therapeutic agents by enhancing their bioavailability .

Case Studies

Study Focus Findings
Lacosamide Synthesis Anticonvulsant DevelopmentDemonstrated effective synthesis pathways using benzyl derivatives; significant therapeutic potential for epilepsy treatment .
ALR2 Inhibition Diabetes ManagementIdentified novel benzyl oxime derivatives with dual-action properties against ALR2; promising candidates for diabetic therapy .
Transcarbamation Methodology Organic SynthesisDeveloped efficient methods for converting benzyl carbamates to amides; highlighted the importance of mild reaction conditions .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bicyclic structure and functional groups allow it to bind to active sites, modulating biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme's active site, preventing substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 8-Azabicyclo[3.2.1]octane Core

Endo-Benzyl 8-Azabicyclo[3.2.1]octan-3-ylcarbamate (CAS 913575-14-1)
  • Structure : Lacks the methylsulfonyl group; instead, the 8-position is unsubstituted, with a benzyl carbamate at the 3-position.
  • Molecular Weight : 260.33 g/mol (C₁₅H₂₀N₂O₂).
  • Key Differences : The absence of the methylsulfonyl group reduces polarity, likely decreasing solubility in aqueous media. This may limit bioavailability compared to the target compound .
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS 90949-82-9)
  • Structure : Features a methyl group at the 8-position and a hydroxymethyl group at the 3-position.
  • Molecular Weight: 155.24 g/mol (C₉H₁₇NO).
  • However, the lack of a sulfonyl or carbamate group diminishes hydrogen-bonding capacity, which may lower target affinity .
Velusetrag Derivatives (5-HT₄ Receptor Agonists)
  • Structure: Include analogs like N-((1r,3r,5s)-8-((2r)-2-hydroxy-3-(methyl(methylsulfonyl)amino)propyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-(1-methylethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide.
  • Key Differences : The methylsulfonyl group is part of a longer side chain, enabling interactions with the 5-HT₄ receptor’s hydrophobic pockets. This highlights the role of sulfonyl placement in modulating receptor specificity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The target compound’s methylsulfonyl group enhances hydrophilicity, improving solubility in polar solvents compared to benzyl carbamate derivatives (e.g., CAS 913575-14-1). However, its larger molecular weight (~340–360 g/mol, estimated) may reduce passive diffusion across membranes relative to smaller analogs like (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol .
Receptor Binding and Selectivity
  • Sulfonyl-containing derivatives (e.g., Velusetrag analogs) demonstrate high affinity for 5-HT₄ receptors due to sulfonyl-oxygen interactions with serine or threonine residues in the binding pocket. In contrast, non-sulfonylated compounds (e.g., CAS 913575-14-1) may exhibit weaker or off-target effects .

Structural and Crystallographic Insights

  • Crystal Packing : The compound (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one (orthorhombic, P2₁2₁2₁) shows that bulky substituents like benzyl groups induce steric hindrance, stabilizing specific conformations. This suggests that the target compound’s methylsulfonyl group may similarly restrict rotational freedom, favoring bioactive conformations .

Biological Activity

Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Methylsulfonyl group : May enhance solubility and biological activity.
  • Azabicyclo[3.2.1]octane scaffold : Known for its structural similarity to cytisine-like alkaloids, which are significant in drug discovery.

The molecular formula is C18H25N3O5SC_{18}H_{25}N_{3}O_{5}S with a molecular weight of 395.47 g/mol .

Biological Activity

Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities, including:

  • Cytoprotective Effects : Analogous compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, an important factor in diabetes management .
  • Antimicrobial Activity : The sulfonamide group often confers antimicrobial properties, making it a candidate for further exploration in this area.
  • CNS Activity : The azabicyclo structure is known for potential central nervous system (CNS) activity, suggesting avenues for neuropharmacological applications.

Case Studies

  • β-cell Protective Activity :
    A study on benzamide analogs revealed that modifications to the structure can significantly enhance β-cell protective activity against ER stress, with some derivatives showing maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM . This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound.
  • Synthesis and Structure-Activity Relationship (SAR) :
    Researchers have explored various synthetic routes to access related bicyclic structures, emphasizing the importance of structural modifications in enhancing biological activity . For instance, the introduction of different substituents on the benzene ring has been shown to affect potency significantly.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure HighlightsUnique Features
Benzyl ChlorideC₆H₅CH₂ClReactive alkyl halide used in synthesis
BenzamideC₆H₅CONH₂Amide derivative with significant biological activity
SulfanilamideC₆H₄(SO₂NH₂)COOHContains sulfonamide group, known for antimicrobial properties
8-Azabicyclo[3.2.1]octane DerivativesBicyclic structure with nitrogenPotential CNS activity

This compound stands out due to its intricate combination of functionalities that may enhance its biological efficacy compared to simpler derivatives like benzamide or benzyl chloride .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis of this compound requires careful planning of the bicyclo[3.2.1]octane core and the methylsulfonyl-azabicyclo moiety. Key steps include:

  • Core Construction : Use of N-protected 8-azabicyclo[3.2.1]octan-3-amine derivatives (e.g., ethyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate) as intermediates, with stereochemical control during cyclization .
  • Functionalization : Sequential coupling of the carbamate group via benzyl chloroformate or carbobenzyloxy (Cbz) protection, followed by sulfonylation using methylsulfonyl chloride under anhydrous conditions .
  • Purification : Chromatographic separation (e.g., silica gel or HPLC) to isolate diastereomers, given the stereochemical complexity of the bicyclic system .

Basic: How can researchers confirm the stereochemical configuration of the bicyclo[3.2.1]octane core?

Answer:
Stereochemical validation requires:

  • X-ray Crystallography : Resolving crystal structures of intermediates or final products, as demonstrated for related azabicyclo derivatives .
  • NMR Analysis : Using NOESY or ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic system) .
  • Chiral Chromatography : Employing chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and assign configuration .

Advanced: What strategies mitigate racemization during amide bond formation in the synthesis?

Answer:
Racemization during amide coupling can be minimized by:

  • Coupling Reagents : Using non-basic reagents like HATU or COMU instead of EDCI/HOBt to reduce base-induced epimerization .
  • Low-Temperature Reactions : Conducting reactions at 0–4°C to slow down racemization kinetics .
  • In Situ Monitoring : Employing chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical integrity during synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from variations in stereochemistry, impurity profiles, or assay conditions. Mitigation strategies include:

  • Comparative Bioassays : Testing enantiomerically pure samples (e.g., exo vs. endo isomers) to isolate stereochemical effects on activity .
  • Structural-Activity Relationship (SAR) Studies : Correlating NMR/X-ray data with activity to identify critical functional groups (e.g., methylsulfonyl’s role in target binding) .
  • Standardized Protocols : Replicating assays under controlled conditions (e.g., pH, temperature) to minimize variability .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • HPLC/LC-MS : Quantify purity (>98%) and detect trace impurities (e.g., diastereomers or unreacted intermediates) .
  • NMR Spectroscopy : Confirm structural assignments (e.g., integration ratios for methylsulfonyl protons at δ 3.0–3.2 ppm) .
  • Elemental Analysis : Validate empirical formula consistency, especially for nitrogen and sulfur content .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs or enzymes) using software like AutoDock or Schrödinger Suite, focusing on the azabicyclo core’s rigidity and sulfonyl group’s polarity .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time (50–100 ns simulations) to evaluate binding affinity .
  • QM/MM Calculations : Model electronic interactions (e.g., hydrogen bonding between the carbamate group and catalytic residues) .

Advanced: How can reaction conditions be optimized for introducing the methylsulfonyl group?

Answer:

  • Sulfonylation Agents : Use methylsulfonyl chloride with a hindered base (e.g., DMAP or DIPEA) to prevent over-sulfonylation .
  • Solvent Selection : Anhydrous dichloromethane or THF to enhance reagent stability and reaction efficiency .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.